molecular formula C17H36N2O B088481 Tetradecanamide, N-(3-aminopropyl)- CAS No. 13482-06-9

Tetradecanamide, N-(3-aminopropyl)-

Cat. No. B088481
CAS RN: 13482-06-9
M. Wt: 284.5 g/mol
InChI Key: OTCJNNORZZUDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)myristamide (NAPM), is a synthetic amide compound that has gained significant attention in recent years due to its potential applications in scientific research. NAPM is a member of the fatty acid amide family and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In

Mechanism Of Action

The mechanism of action of NAPM is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in many physiological processes, including pain, inflammation, and mood regulation. NAPM has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.

Biochemical And Physiological Effects

NAPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, NAPM has been shown to have antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of NAPM is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, NAPM has been shown to have a wide range of biological effects, making it a versatile compound for scientific research. However, one of the limitations of NAPM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on NAPM. One area of research is in the development of NAPM analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of NAPM and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of NAPM, particularly in the context of long-term use.

Synthesis Methods

The synthesis of NAPM involves the reaction of myristic acid with ethylenediamine in the presence of a catalyst. The resulting product is purified using a series of chromatography techniques to obtain pure NAPM. The synthesis of NAPM is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

NAPM has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that NAPM can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

13482-06-9

Product Name

Tetradecanamide, N-(3-aminopropyl)-

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-(3-aminopropyl)tetradecanamide

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20)

InChI Key

OTCJNNORZZUDIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Other CAS RN

13482-06-9

Origin of Product

United States

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